molecular formula C30H32BrN3O3 B11516340 ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate

Cat. No.: B11516340
M. Wt: 562.5 g/mol
InChI Key: QDMZABCJBHJAKY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their extensive biological activities

Preparation Methods

The synthesis of ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would include the bromination of the indole ring, followed by the introduction of the piperazine moiety and the esterification of the carboxylic acid group. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors in the body, influencing various biological processes . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

This compound’s unique structure, including the bromine and piperazine moieties, distinguishes it from other indole derivatives and contributes to its specific properties and applications.

Properties

Molecular Formula

C30H32BrN3O3

Molecular Weight

562.5 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-5-hydroxy-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]indole-3-carboxylate

InChI

InChI=1S/C30H32BrN3O3/c1-3-37-30(36)29-23-17-28(35)24(31)18-26(23)34(19-22-10-5-4-6-11-22)27(29)20-32-13-15-33(16-14-32)25-12-8-7-9-21(25)2/h4-12,17-18,35H,3,13-16,19-20H2,1-2H3

InChI Key

QDMZABCJBHJAKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5C

Origin of Product

United States

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